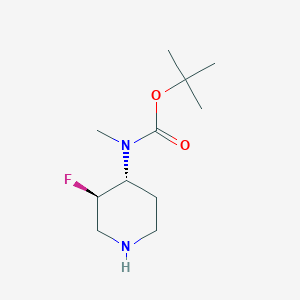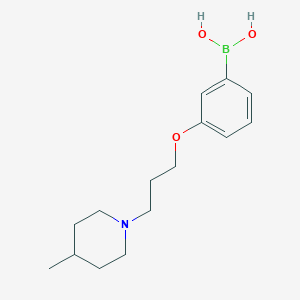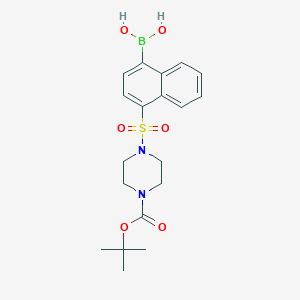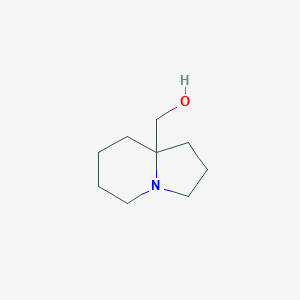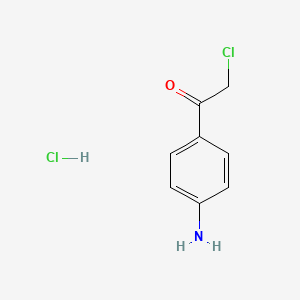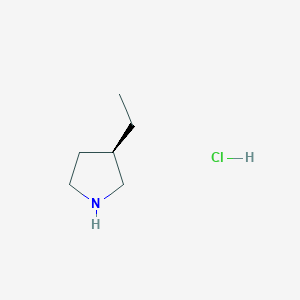
5-Bromo-2-(trifluoromethyl)pyridin-4-amine
Overview
Description
5-Bromo-2-(trifluoromethyl)pyridin-4-amine is a chemical compound composed of a bromine atom, two trifluoromethyl groups, and a pyridine ring. It is a colorless, volatile liquid with a pungent odor, and is used in a wide range of applications, including pharmaceuticals, agrochemicals, dyes, and photographic chemicals. In recent years, it has also been used in the synthesis of various biologically active compounds, such as antibiotics, antivirals, and antifungals.
Scientific Research Applications
Synthesis of Trifluoromethyl-Substituted Di(pyridin-2-yl)amine-Based Ligands
This compound is used in the synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands . The process involves a one-step synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amino-substituted arenes and heteroarenes from 2-bromo-5-(trifluoromethyl)pyridine via a Pd-catalyzed amination reaction .
Use in Supramolecular Chemistry
Metal complexes of bis(pyridin-2-yl)amine-based ligands, which can be synthesized using 5-Bromo-2-(trifluoromethyl)pyridin-4-amine, are widely applied in supramolecular chemistry .
Use in Catalysis
These ligands are also used in catalysis . The unique properties of the trifluoromethyl group and the pyridine moiety make these compounds valuable in various catalytic processes .
Use in Ion Sensing
Compounds synthesized from 5-Bromo-2-(trifluoromethyl)pyridin-4-amine are used in ion sensing . The unique electronic properties of these compounds make them suitable for this application .
Use in the Agrochemical Industry
Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using 5-Bromo-2-(trifluoromethyl)pyridin-4-amine, are used in the agrochemical industry . These compounds are used in the protection of crops from pests .
Use in the Pharmaceutical and Veterinary Industries
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Use as a Substrate in Palladium-Catalyzed α-Arylation
5-Bromo-2-(trifluoromethyl)pyridin-4-amine is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Use in the Synthesis of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals, which have found applications in the agrochemical, pharmaceutical, and functional materials fields, is made possible by compounds like 5-Bromo-2-(trifluoromethyl)pyridin-4-amine .
properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDBXUFKWXVFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447248.png)

